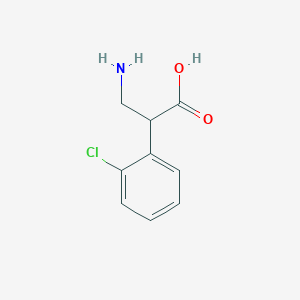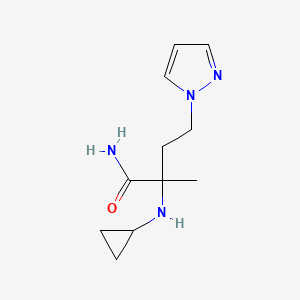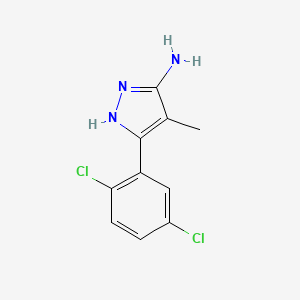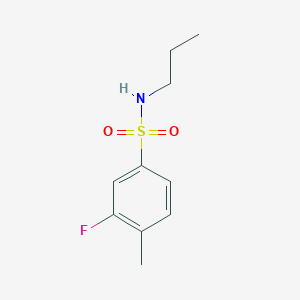
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is a monocarboxylic acid that features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,5-Dimethoxybenzenepropanoic acid: Similar structure but with different functional groups, leading to varied applications and reactivity.
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxypropanoic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
InChI 键 |
XDDZTWLCWBMBLL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)





